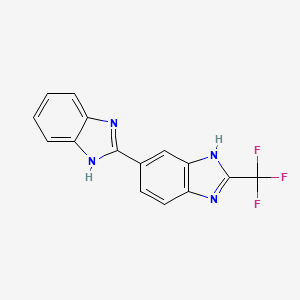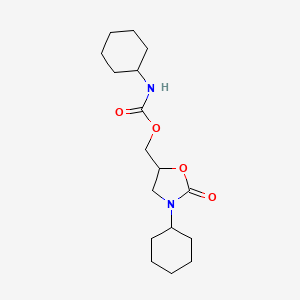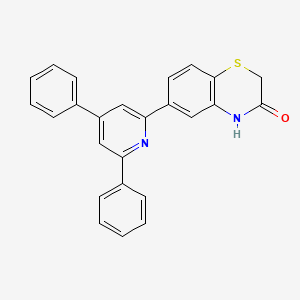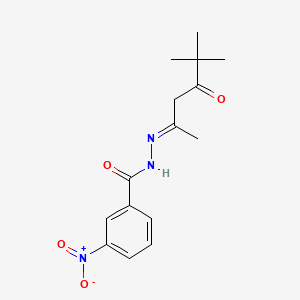
2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-5,2’-bis(1H-benzimidazole) is a heterocyclic compound that features a benzimidazole core with a trifluoromethyl group at the 2-position. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-5,2’-bis(1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine with a trifluoromethyl-substituted aldehyde or ketone. One common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been reported to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)-5,2’-bis(1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its reduced form.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, or alkylated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its anticancer properties, particularly against lung and breast cancer cell lines.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-(trifluoromethyl)-5,2’-bis(1H-benzimidazole) involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. In cancer cells, it inhibits cell proliferation by interfering with microtubule formation and inducing apoptosis . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)-1H-benzimidazole
- 5-(Trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzimidazole
- 5-Nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzimidazole
Comparison: Compared to other benzimidazole derivatives, 2-(trifluoromethyl)-5,2’-bis(1H-benzimidazole) exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These features make it a promising candidate for drug development and other scientific applications.
Propriétés
Formule moléculaire |
C15H9F3N4 |
|---|---|
Poids moléculaire |
302.25 g/mol |
Nom IUPAC |
6-(1H-benzimidazol-2-yl)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H9F3N4/c16-15(17,18)14-21-11-6-5-8(7-12(11)22-14)13-19-9-3-1-2-4-10(9)20-13/h1-7H,(H,19,20)(H,21,22) |
Clé InChI |
MZOGOJITQNNAPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13375854.png)
![2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B13375860.png)
![1-(3-chlorobenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375864.png)
![Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B13375875.png)
![6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375882.png)
![2-(1-{[2-(N-hydroxyethanimidoyl)benzoyl]oxy}vinyl)benzoic acid](/img/structure/B13375887.png)
![N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B13375890.png)

![1-[1-(4-chlorophenyl)-4-(4-methoxybenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13375906.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13375918.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate](/img/structure/B13375923.png)
![1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375924.png)
